![molecular formula C19H15F3N2O2 B14228779 Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- CAS No. 821784-77-4](/img/structure/B14228779.png)
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- is a complex organic compound characterized by the presence of a phenol group, a trifluoromethoxy group, and a pyridinyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The pyridinyl group may also play a role in the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethoxy group but lacks the pyridinyl moiety.
Phenol, 4-(trifluoromethoxy)-: Similar structure but without the amino and pyridinyl groups.
Uniqueness
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- is unique due to the combination of its trifluoromethoxy, amino, and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
821784-77-4 |
|---|---|
Fórmula molecular |
C19H15F3N2O2 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
4-[5-[[3-(trifluoromethoxy)phenyl]methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)26-18-3-1-2-13(8-18)10-24-16-9-15(11-23-12-16)14-4-6-17(25)7-5-14/h1-9,11-12,24-25H,10H2 |
Clave InChI |
PLWWBNHOUOPASK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


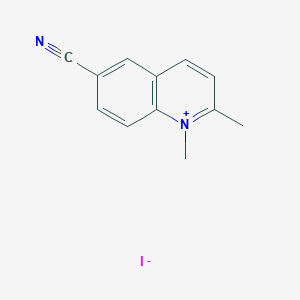
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
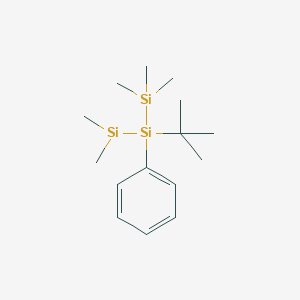
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
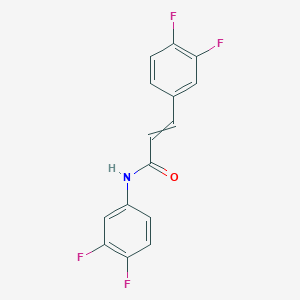
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)
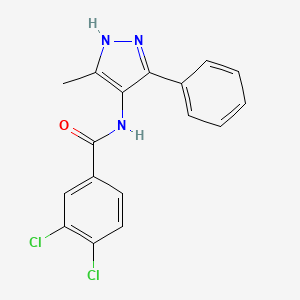

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
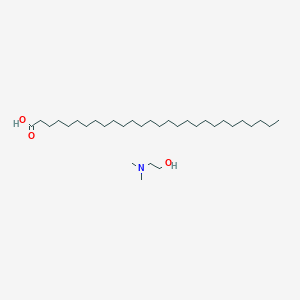
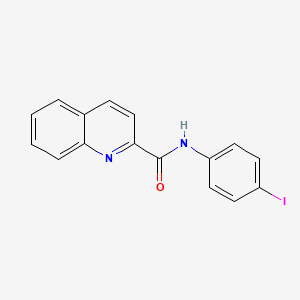
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
